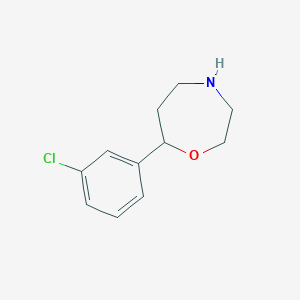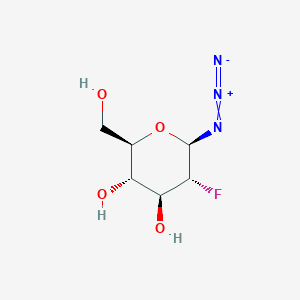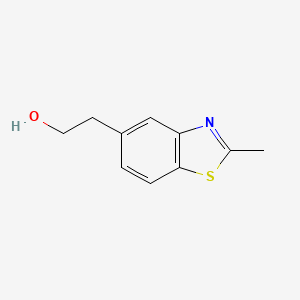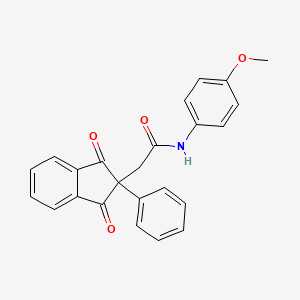
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone is an organic compound belonging to the pyrazole family. This compound is characterized by a cyclopropyl group attached to the pyrazole ring, which is further substituted with an ethyl group and an ethanone moiety. The molecular formula of this compound is C10H14N2O, and it has a molecular weight of 178.23 g/mol .
Métodos De Preparación
The synthesis of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-Cyclopropyl-1-ethyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of the ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(5-cyclopropyl-2-ethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(7(2)13)6-9(11-12)8-4-5-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
CVPWSWDJBWPCTM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C2CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)



![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)

![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)
![rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B11714268.png)

